molecular formula C35H62Br2N4O4 B120275 Pipecuronium bromide CAS No. 52212-02-9

Pipecuronium bromide

Katalognummer: B120275
CAS-Nummer: 52212-02-9
Molekulargewicht: 762.7 g/mol
InChI-Schlüssel: TXWBOBJCRVVBJF-YTGGZNJNSA-L
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Pipecuronium bromide (C₃₅H₆₂Br₂N₄O₄) is a long-acting, non-depolarizing steroidal neuromuscular blocking agent (NMBA) used to induce skeletal muscle relaxation during surgical procedures. It competitively inhibits nicotinic acetylcholine receptors (nAChRs) at the neuromuscular junction, preventing muscle contraction . Its molecular structure includes two quaternary ammonium groups and a steroidal backbone, distinguishing it from other NMBAs like pancuronium and vecuronium . Clinical studies highlight its hemodynamic stability, making it suitable for patients with cardiovascular risk .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Pipecuronium bromide is synthesized through a multi-step process involving the reaction of steroidal intermediates with piperazine derivatives. The key steps include:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to maintain the integrity of the compound and minimize impurities .

Analyse Chemischer Reaktionen

Types of Reactions

Pipecuronium bromide undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different pharmacological properties .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

Pipecuronium bromide functions by blocking neuromuscular transmission at the myoneural junction, leading to selective skeletal muscle paralysis. It competes with acetylcholine for binding to cholinergic receptors at the motor end plate, resulting in reduced muscle response to nerve impulses. This mechanism is crucial for facilitating endotracheal intubation and providing muscle relaxation during surgery .

Clinical Applications

  • Surgical Anesthesia :
    • Pipecuronium is primarily used as an adjunct to general anesthesia. It provides effective muscle relaxation, which is essential for various surgical procedures, especially those requiring prolonged muscle paralysis .
    • The recommended initial intravenous dose ranges from 0.07 to 0.085 mg/kg, achieving maximum blockade within 5 minutes and maintaining clinical relaxation for approximately 1-2 hours .
  • Endotracheal Intubation :
    • The agent is frequently employed to facilitate endotracheal intubation due to its rapid onset and effective neuromuscular blockade. Studies indicate that intubating conditions are excellent in a majority of patients receiving pipecuronium .
  • Pediatric Use :
    • Research has shown that pipecuronium can be safely administered to pediatric populations, with specific dosing adjustments based on age and weight considerations .

Comparative Studies

A clinical evaluation compared this compound with pancuronium bromide regarding intubating conditions and cardiovascular responses. Findings indicated that:

  • Pipecuronium provided better intubating conditions with minimal cardiovascular disturbances.
  • Recovery scores post-surgery were significantly higher in patients administered pipecuronium compared to those receiving pancuronium, indicating quicker recovery from neuromuscular block .

Case Studies

Several studies have documented the efficacy of pipecuronium in various surgical scenarios:

  • Study on Intubation Conditions : In a study involving 100 patients undergoing surgery, 76% achieved apnoea within 61-90 seconds after administration of pipecuronium, with excellent intubating conditions noted in 98% of cases .
  • Pediatric Anesthesia : A study focusing on children demonstrated that pipecuronium could be effectively used for anesthesia induction, achieving satisfactory neuromuscular block without significant side effects .

Adverse Effects and Considerations

While generally well-tolerated, pipecuronium may cause transient hypotension and bradycardia. Caution is advised in patients with respiratory insufficiency or neuromuscular diseases, as these conditions may exacerbate the effects of neuromuscular blockade .

Wirkmechanismus

Pipecuronium bromide exerts its effects by blocking nicotinic acetylcholine receptors at the neuromuscular junction. This prevents the binding of acetylcholine, leading to a reduction in the response of the end plate to acetylcholine and resulting in muscle relaxation. The compound also acts as an antagonist of M2 and M3 muscarinic receptors .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pipecuronium bromide is compared to other NMBAs based on pharmacodynamics, pharmacokinetics, and hemodynamic effects. Key comparators include pancuronium bromide , vecuronium bromide , rocuronium bromide , and atracurium .

Pharmacodynamic Comparisons

Compound Mechanism of Action Potency (ED₉₅) Onset (min) Duration (min) Recovery Index (min)
This compound Competitive nAChR antagonism 70–80 µg/kg 3–5 45–90 39.5 ± 7.53
Pancuronium bromide Competitive nAChR antagonism + vagolysis 60–80 µg/kg 3–4 60–120 46.2 ± 3.52
Vecuronium bromide Competitive nAChR antagonism 50–70 µg/kg 2–3 25–40 13.3 ± 1.77
Rocuronium bromide Competitive nAChR antagonism 300–600 µg/kg 1–2 30–60 20–30
Atracurium Non-competitive, Hoffman degradation 200–300 µg/kg 2–3 20–35 10–15
  • Potency : Pipecuronium is 2–3 times more potent than pancuronium in animal models, with a higher affinity for nAChRs (Kd = 3.06 µM) .
  • LCC-Channel Inhibition: At 2 mM, pipecuronium reduces LCC-channel currents by 68% (vs. 52% for rocuronium), showing stronger voltage-dependent blocking at negative potentials .
  • Recovery : Pipecuronium’s recovery index (39.5 min) is shorter than pancuronium’s (46.2 min) but longer than vecuronium’s (13.3 min) .

Pharmacokinetic Comparisons

Parameter Pipecuronium Pancuronium Vecuronium
Distribution half-life (T₁/₂α) 3.9 ± 0.7 min 4.2 ± 1.1 min 2.1 ± 0.3 min
Elimination half-life (T₁/₂β) 102 ± 12 min 120 ± 15 min 62 ± 8 min
Volume of distribution (Vdss) 264 ± 41 mL/kg 120 ± 4 mL/kg 180 ± 25 mL/kg
Clearance (Cl) 1.8 ± 0.2 mL/min/kg 1.1 ± 0.2 mL/min/kg 5.2 ± 0.6 mL/min/kg
  • Pipecuronium’s larger Vdss (264 mL/kg vs. pancuronium’s 120 mL/kg) explains its prolonged duration .
  • Vecuronium’s rapid clearance (5.2 mL/min/kg) correlates with shorter action .

Research Findings and Clinical Implications

  • Cardiovascular Safety : Pipecuronium’s lack of vagolytic activity makes it superior to pancuronium in patients with valvular or ischemic heart disease .
  • Reversal Agents : Sugammadex (a γ-cyclodextrin) reverses pipecuronium’s effects but has lower affinity compared to rocuronium .
  • Pediatric Use : Infants require lower doses (ED₉₅ = 46.5 µg/kg) than children (70.5 µg/kg) due to increased neuromuscular junction sensitivity .

Biologische Aktivität

Pipecuronium bromide is a non-depolarizing neuromuscular blocking agent widely used in anesthesia to facilitate tracheal intubation and provide muscle relaxation during surgical procedures. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanism of action, clinical applications, and associated case studies.

This compound operates by inhibiting neuromuscular transmission at the myoneural junction. It achieves this by competing with acetylcholine for binding to nicotinic receptors on the motor end plate, leading to reduced muscle contraction. The sequence of muscle paralysis typically follows a pattern starting from the eyelid muscles, progressing to limb and abdominal muscles, and finally affecting the intercostal muscles and diaphragm .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

  • Onset Time : Rapid onset of action, with effective intubating conditions achievable within 1.5 to 3 minutes after administration .
  • Duration of Action : The duration of neuromuscular blockade can vary based on dosage; recovery times to 25% twitch response can range from approximately 52 to 121 minutes depending on the dose administered .
  • Half-Life : The half-life of pipecuronium is approximately 87 minutes .
  • Metabolism and Excretion : Pipecuronium undergoes minimal metabolism and is primarily excreted unchanged through the kidneys and liver .

Clinical Applications

Pipecuronium is primarily used in:

  • Surgical Anesthesia : To induce muscle relaxation during surgical procedures.
  • Intensive Care Units (ICUs) : For facilitating mechanical ventilation in critically ill patients .

Case Studies and Research Findings

Several studies have highlighted the clinical implications and biological activity of this compound:

  • Intubating Conditions Study :
    • A study involving 41 patients demonstrated that doses of 0.07 mg/kg or 0.1 mg/kg provided excellent intubating conditions within 2.5 minutes. The suppression of the first twitch (T1) was significant, with recovery times indicating a predictable pharmacological response .
  • Neuromuscular Disorders :
    • A cluster of cases in an ICU setting revealed that patients treated with pancuronium bromide exhibited prolonged neuromuscular disorders characterized by elevated serum creatine kinase levels and myopathic changes in muscle biopsies. This raises concerns about the use of neuromuscular blockers like pipecuronium in patients receiving corticosteroids .
  • Comparative Studies :
    • Research comparing pipecuronium with other neuromuscular blockers indicated that it provides comparable or superior intubating conditions without significant cardiovascular side effects, making it a preferred choice in many anesthetic protocols .

Summary Table of Key Findings

ParameterValue/Observation
Onset Time1.5 to 3 minutes
DurationVaries based on dose; recovery from 52 to 121 minutes
Half-Life~87 minutes
MechanismNon-depolarizing neuromuscular blockade
Clinical UseSurgical anesthesia, ICU sedation

Q & A

Basic Research Questions

Q. What experimental models and pharmacokinetic parameters are critical for studying pipecuronium bromide's elimination pathways in preclinical studies?

  • Answer: Use controlled animal models (e.g., dogs with ligated renal pedicles) to assess renal vs. hepatic excretion. Key parameters include elimination half-life (t1/2t_{1/2}), plasma clearance (CL), and steady-state volume of distribution (VssV_{ss}). Gas chromatography (GC) with phosphate-buffered plasma/bile/urine samples is essential for quantifying unchanged drug concentrations . A two-compartment model with biexponential decay best describes plasma concentration-time profiles. Statistical analysis (e.g., Student’s t-test) should compare variables like t1/2t_{1/2} and CL between groups with/without renal ligation .

Q. How do researchers determine the neuromuscular blocking potency of this compound in pediatric populations?

  • Answer: Establish dose-response curves using electromyography (EMG) to measure twitch depression at the adductor pollicis muscle. Administer cumulative doses (e.g., starting at 20 μg/kg) under standardized anesthesia (e.g., nitrous oxide-alfentanil). Calculate ED50_{50} and ED95_{95} via linear regression of logit-transformed twitch height vs. log dose. Use ANOVA and covariance analysis to compare potency between age groups (e.g., infants vs. children) .

Q. What methodological approaches validate this compound's competitive antagonism at nicotinic acetylcholine receptors (nAChRs)?

  • Answer: Employ radioligand binding assays (e.g., [3H][3H]-cystine displacement) to determine equilibrium dissociation constants (KdK_d). Functional assays like isolated nerve-muscle preparations (e.g., rat diaphragm) confirm non-depolarizing blockade. Compare KdK_d values (e.g., 3.06 μM for pipecuronium) against other neuromuscular blockers (e.g., pancuronium) to assess selectivity .

Advanced Research Questions

Q. How do interspecies differences in renal excretion impact extrapolation of this compound pharmacokinetics from animals to humans?

  • Answer: In dogs, renal excretion accounts for 77% of unchanged drug, while biliary excretion is minimal (4.5%). However, humans with chronic renal failure show only a 34% reduction in CL vs. 85% in acutely ligated dogs. This discrepancy arises from species-specific adaptive mechanisms (e.g., increased hepatic compensation in chronic human renal failure vs. acute canine models). Use cross-species PK modeling to adjust for differences in VssV_{ss} and protein binding .

Q. What experimental designs resolve contradictions in age-dependent pharmacodynamics of this compound?

  • Answer: Stratify pediatric cohorts by developmental milestones (e.g., 0–3 months, 3–12 months, 2–9 years). Use covariate-adjusted population PK/PD models to account for maturation effects (e.g., receptor density, hepatic metabolism). In infants, ED50_{50} is 23.7 μg/kg vs. 45.0 μg/kg in children, requiring age-specific dosing protocols. Validate findings via sensitivity analysis of covariates (e.g., body weight, organ function) .

Q. How can researchers optimize analytical techniques to quantify this compound in complex biological matrices?

  • Answer: Employ capillary gas chromatography with iodinated ion-pair extraction for plasma, bile, and urine. Validate sensitivity (2 ng/mL) and precision (CV ≤11%) using spiked matrices. For liver homogenates, adjust pH to 5.0 ± 0.2 with phosphoric acid to stabilize the compound. Cross-validate results with LC-MS/MS to confirm specificity in metabolically altered samples .

Q. What statistical frameworks address variability in this compound’s duration of action across clinical studies?

  • Answer: Apply mixed-effects modeling to account for inter-individual variability in recovery indices (e.g., time to 75% twitch recovery). Use bootstrapping to estimate confidence intervals for parameters like clinical duration (CD) and recovery index (RI). Meta-analyses of historical data (e.g., comparing pipecuronium with vecuronium) can identify covariates (e.g., anesthesia type) influencing variability .

Q. Methodological Notes

  • Controlled Experimental Conditions: Maintain end-tidal CO2_2 (4.3–4.8 vol%) and rectal temperature (36.0–37.5°C) during neuromuscular assessments to minimize confounding variables .
  • Data Reconciliation: Cross-reference pharmacokinetic data from ligated models with clinical PK studies in renal-impaired patients to refine translational models .

Eigenschaften

IUPAC Name

[(2S,3S,5S,8R,9S,10S,13S,14S,16S,17R)-17-acetyloxy-2,16-bis(4,4-dimethylpiperazin-4-ium-1-yl)-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate;dibromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H62N4O4.2BrH/c1-24(40)42-32-21-26-9-10-27-28(35(26,4)23-31(32)37-15-19-39(7,8)20-16-37)11-12-34(3)29(27)22-30(33(34)43-25(2)41)36-13-17-38(5,6)18-14-36;;/h26-33H,9-23H2,1-8H3;2*1H/q+2;;/p-2/t26-,27+,28-,29-,30-,31-,32-,33-,34-,35-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXWBOBJCRVVBJF-YTGGZNJNSA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC2CCC3C(C2(CC1N4CC[N+](CC4)(C)C)C)CCC5(C3CC(C5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)O[C@H]1C[C@@H]2CC[C@@H]3[C@@H]([C@]2(C[C@@H]1N4CC[N+](CC4)(C)C)C)CC[C@]5([C@H]3C[C@@H]([C@@H]5OC(=O)C)N6CC[N+](CC6)(C)C)C.[Br-].[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H62Br2N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

68399-58-6 (Parent)
Record name Pipecuronium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID8023478
Record name Pipecuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

762.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52212-02-9
Record name Pipecuronium bromide [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052212029
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pipecuronium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023478
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4'-[(2β,3α,5α,16β,17β)-3,17-bis(acetoxy)androstane-2,16-diyl]bis[1,1-dimethylpiperazinium] dibromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.052.475
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PIPECURONIUM BROMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R6ZTY81RE1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pipecuronium bromide
Reactant of Route 2
Pipecuronium bromide
Reactant of Route 3
Pipecuronium bromide
Reactant of Route 4
Pipecuronium bromide
Reactant of Route 5
Pipecuronium bromide
Reactant of Route 6
Pipecuronium bromide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.